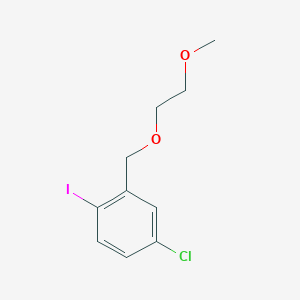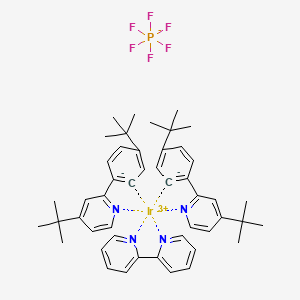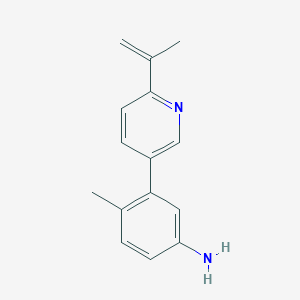
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives. It features a pyridine ring substituted with a prop-1-en-2-yl group and a methyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitroaniline with 6-(prop-1-en-2-yl)pyridine under reductive conditions. The reaction typically employs hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine group, forming the desired aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, such as reducing the pyridine ring to a piperidine ring using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, and alkylated derivatives.
科学的研究の応用
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-Methyl-3-(prop-2-en-1-yl)pyridine: Similar structure but lacks the aniline group.
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)benzene: Similar structure but lacks the amino group.
Uniqueness
4-Methyl-3-(6-(prop-1-en-2-yl)pyridin-3-yl)aniline is unique due to the presence of both the aniline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
4-methyl-3-(6-prop-1-en-2-ylpyridin-3-yl)aniline |
InChI |
InChI=1S/C15H16N2/c1-10(2)15-7-5-12(9-17-15)14-8-13(16)6-4-11(14)3/h4-9H,1,16H2,2-3H3 |
InChIキー |
CVUBYPLQMGZGJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


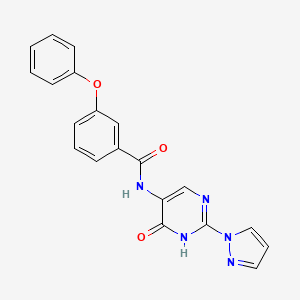
![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
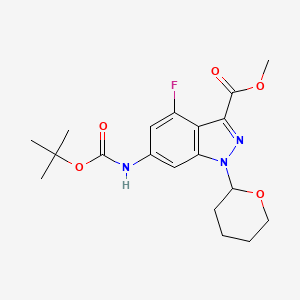
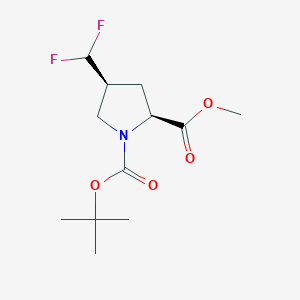

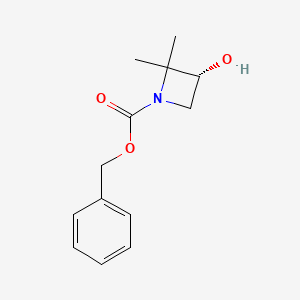
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
